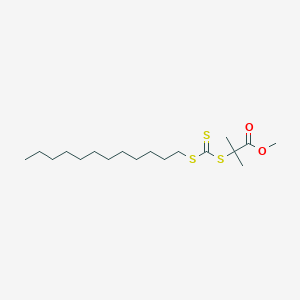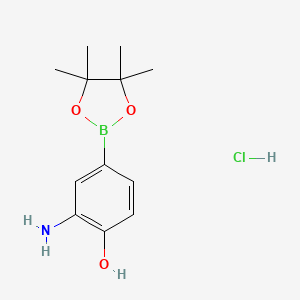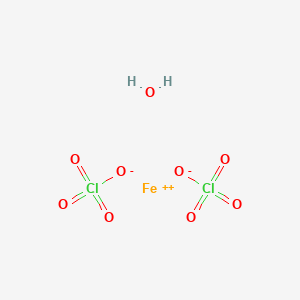![molecular formula C42H53Fe2NP2 B6336365 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene CAS No. 952586-19-5](/img/structure/B6336365.png)
1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene
Vue d'ensemble
Description
1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene is a complex organometallic compound. It features a ferrocene core, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its chiral centers and phosphine ligands, making it a valuable catalyst in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene typically involves multiple steps:
Formation of the Ferrocene Core: The initial step involves the preparation of the ferrocene core through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Chiral Centers: The chiral centers are introduced via asymmetric synthesis, often using chiral ligands or catalysts to ensure the desired stereochemistry.
Attachment of Phosphine Ligands: The phosphine ligands are attached through nucleophilic substitution reactions, where the phosphine group replaces a leaving group on the ferrocene core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphine ligands can participate in substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products of these reactions include ferrocenium salts, reduced ferrocene derivatives, and substituted phosphine complexes.
Applications De Recherche Scientifique
1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s redox properties are exploited in bioelectrochemical studies and as a probe for redox-active biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene involves its role as a catalyst in various chemical reactions. The ferrocene core undergoes redox cycling, facilitating electron transfer processes. The phosphine ligands stabilize transition states and intermediates, lowering activation energy and increasing reaction rates. Molecular targets include substrates in asymmetric synthesis, where the compound induces chirality through its chiral centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand, but without chiral centers.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Similar structure but with different phosphine substituents.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Lacks the chiral centers and dimethylamino group.
Uniqueness
1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene is unique due to its combination of chiral centers, phosphine ligands, and ferrocene core. This unique structure imparts high catalytic activity and selectivity in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2/t16-,22?;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHRELGUZPHGAM-CCABKTBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53Fe2NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746439 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036373-39-3 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


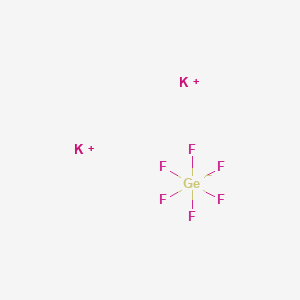
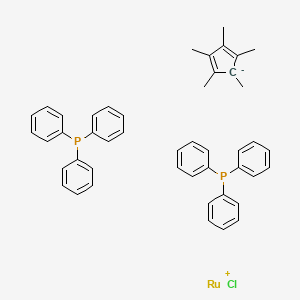
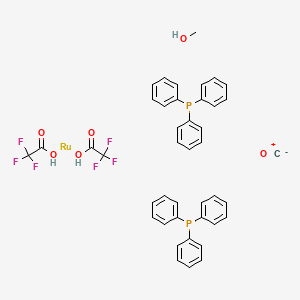
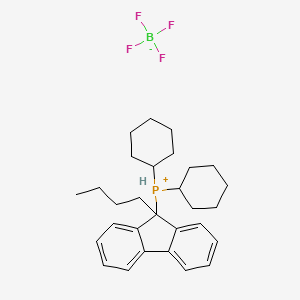
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)

![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)](/img/structure/B6336362.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)
